3-({[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoic acid
CAS No.:
Cat. No.: VC15178627
Molecular Formula: C17H11N3O4S
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11N3O4S |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 3-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid |
| Standard InChI | InChI=1S/C17H11N3O4S/c18-8-12-14(13-5-2-6-24-13)19-17(20-15(12)21)25-9-10-3-1-4-11(7-10)16(22)23/h1-7H,9H2,(H,22,23)(H,19,20,21) |
| Standard InChI Key | FURQWAPWSOKFNL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid, reflects its hybrid structure. Key components include:
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Pyrimidinone core: A six-membered ring with a ketone group at position 6 and a cyano substituent at position 5.
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Furan-2-yl group: A five-membered oxygen-containing heterocycle at position 4.
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Benzoic acid moiety: Linked via a sulfanylmethyl bridge at position 3 of the pyrimidinone ring .
The canonical SMILES string, C1=CC(=CC(=C1)C(=O)O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CO3, confirms the spatial arrangement of these groups.
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters derived from experimental data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁N₃O₄S |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 3-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid |
| Canonical SMILES | OC(=O)c1cccc(CSc2nc(-c3ccco3)c(C#N)c(=O)[nH]2)c1 |
| XLogP3-AA (Predicted) | 2.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
The compound’s moderate lipophilicity (XLogP3-AA = 2.3) suggests balanced solubility in aqueous and organic media, a trait advantageous for drug-like molecules .
Synthetic Methodologies
Reaction Optimization
Critical parameters for high-yield synthesis include:
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Temperature control: Reactions often proceed at 3–20°C to minimize side reactions .
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Solvent selection: Polar aprotic solvents like acetonitrile or DMF enhance reactant solubility .
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Catalyst use: Pd-based catalysts facilitate cross-coupling in boronic ester syntheses .
Hypothesized Biological Applications
Kinase Inhibition
Pyrimidinones are privileged scaffolds in kinase inhibitor design. The compound’s ability to occupy ATP-binding pockets is hypothesized due to its planar structure and hydrogen-bonding capacity.
Research Challenges and Future Directions
Bioactivity Profiling
No in vitro or in vivo data are currently available. Prioritized studies include:
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Enzyme inhibition assays: Screening against kinases, proteases, and microbial targets.
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ADMET profiling: Assessing absorption, metabolism, and toxicity in preclinical models.
Structural Modifications
Derivatization strategies could enhance potency or solubility:
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Cyano group replacement: Substituting with carboxyl or amide groups to modulate electronic effects.
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Furan ring expansion: Incorporating larger heterocycles to explore steric effects.
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